Altiratinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Altiratinib DCC-2701 discovery and mechanism of action

Primary Kinase Targets and Inhibitory Profile

Altiratinib provides balanced inhibition of key kinases involved in multiple cancer hallmarks. The table below summarizes its primary targets and potency:

| Target Kinase | Primary Role in Cancer | Reported IC₅₀ (nM) | Biological Consequence of Inhibition |

|---|---|---|---|

| MET | Driver of invasiveness and metastasis [1] | 2.7 - 4.6 nM [2] [3] | Reduces tumor cell migration and invasion [4] |

| TIE2 (TEK) | Role in tumor angiogenesis and microenvironment [4] | 8.0 nM [3] | Blocks evasive revascularization pathways [5] |

| VEGFR2 | Mediates angiogenesis (new blood vessel formation) [4] | 9.2 nM [3] | Inhibits tumor blood vessel formation [6] |

| TRKA (NTRK1) | Oncogenic driver in various TRK-fusion cancers [7] | 0.85 - 0.9 nM [2] [3] | Suppresses growth in TRK-fusion driven tumors [2] |

| TRKB (NTRK2) | Oncogenic driver [7] | 4.6 nM [2] [3] | Suppresses growth in TRK-fusion driven tumors [2] |

| TRKC (NTRK3) | Oncogenic driver [7] | 0.83 - 0.93 nM [2] [3] | Suppresses growth in TRK-fusion driven tumors [2] |

Note: IC₅₀ values are from cell-free assays. Slight variations may exist between different sources and experimental conditions.

Mechanism of Action: A Multi-Faceted Attack

This compound's design addresses multiple hallmarks of cancer through a single therapeutic agent [4]. Its mechanism can be visualized as a coordinated attack on different compartments of the tumor.

This compound achieves this multi-compartment inhibition through its unique type II binding mode [7]. It binds to the inactive DFG-out conformation of its target kinases, stabilizing them in an off state [4] [7]. This is a key differentiator from many other kinase inhibitors (type I) that bind the active DFG-in conformation, and may allow this compound to overcome certain resistance mutations [7].

Key Experimental Data and Protocols

The following experimental data and protocols from preclinical studies underpin the understanding of this compound's activity.

In Vitro Cellular Assays

- Cellular Phosphorylation Assays: To measure inhibition of kinase auto-phosphorylation, cells are stimulated with relevant growth factors after pre-incubation with this compound. For example, in HUVECs, HGF-stimulated MET phosphorylation is inhibited with an IC₅₀ of 2.3 nM, and VEGF-stimulated VEGFR2 phosphorylation with an IC₅₀ of 4.7 nM [2]. Cell lysates are then analyzed by Western blot using phospho-specific antibodies [2].

- Cell Proliferation/Viability Assays: Cancer cell lines with specific genetic alterations are treated with this compound. After 72 hours of incubation, viable cells are quantified using resazurin, measured with a plate reader (excitation 540 nm / emission 600 nm) [2]. This compound potently inhibits proliferation in:

- Cell Migration Assay: this compound inhibits HGF-induced migration of A549 lung cancer cells with an IC₅₀ of 13 nM, demonstrating its anti-invasive property [3].

In Vivo Efficacy Models

- MKN-45 Xenograft Model (MET-driven): Female nude mice with MKN-45 gastric cancer xenografts were treated with this compound at 10 and 30 mg/kg, administered orally. The study showed durable inhibition of MET phosphorylation, leading to significant anti-tumor activity [4] [2].

- U87 Glioblastoma Model: this compound, both alone and in combination with bevacizumab, inhibited tumor growth and invasion in a bevacizumab-resistant glioblastoma model. It also reduced microvascular density and suppressed the infiltration of bone marrow-derived macrophages [5] [8].

- KM-12 Xenograft Model (TRK-driven): Oral this compound treatment inhibited the growth of KM-12 colorectal cancer xenografts in a dose-dependent manner [7].

A key pharmacokinetic finding is that this compound achieves a brain:plasma ratio of 0.23 in mice, indicating significant penetration of the blood-brain barrier, which is highly relevant for treating brain tumors and metastases [4] [2].

Clinical Development Status

This compound has progressed to clinical trials for evaluation in humans.

- Phase 1 Trial (NCT02228811): This study was designed to evaluate the safety, tolerability, and initial efficacy of this compound in patients with locally advanced or metastatic solid tumors, particularly those with MET or TRK genomic alterations [2] [9].

- Status: The clinical trial has been terminated [9]. The sponsor, Deciphera Pharmaceuticals, has likely reprioritized its clinical pipeline.

- Orphan Drug Designation: The U.S. FDA had granted this compound Orphan Drug status for the treatment of glioblastoma, highlighting its potential in this area of high unmet need [5].

Key Differentiators and Significance

- Overcoming Resistance: As a type II inhibitor, this compound has shown preclinical efficacy against certain NTRK kinase domain mutations that confer resistance to type I inhibitors like larotrectinib [7].

- Balanced Multi-Targeting: Its balanced potency against MET, TIE2, and VEGFR2 allows it to simultaneously block three major pathways involved in tumor revascularization and microenvironment-mediated drug resistance [4] [6].

References

- 1. Advances in clinical research of MET exon 14 skipping ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Trk receptor inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. This compound (DCC-2701) | MET/TIE2/VEGFR2/FLT3/Trk Inhibitor [medchemexpress.com]

- 4. This compound Inhibits Tumor Growth, Invasion, Angiogenesis, ... [pubmed.ncbi.nlm.nih.gov]

- 5. Deciphera Pharmaceuticals Presents Data on this compound ... [deciphera.com]

- 6. Deciphera Pharmaceuticals Announces Initiation of Phase ... [deciphera.com]

- 7. NTRK kinase domain mutations in cancer variably impact ... [nature.com]

- 8. AI-25: THE NOVEL c-MET INHIBITOR this compound (DCC ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Primary Kinase Targets and Inhibitory Activity

The table below summarizes the primary molecular targets of Altiratinib and its half-maximal inhibitory concentration (IC50) values, which demonstrate its potent, single-digit nanomolar inhibition [1] [2].

| Target | IC50 Value | Context / Note |

|---|---|---|

| TRKA | 0.9 nM | Cell-free assay [1] |

| TRKC | 0.8 nM | Cell-free assay [1] |

| MET (c-MET) | 2.7 nM | [2] |

| MET Y1230C mutant | 0.37 nM | Cell-free assay [1] |

| MET D1228N mutant | 1.3 nM | Cell-free assay [1] |

| TIE2 | 8.0 nM | [2] |

| VEGFR2 | 9.2 nM | [2] |

| TRKB | 4.6 nM | Cell-free assay [1] |

Mechanism of Action and Signaling Pathways

This compound was rationally designed to inhibit multiple hallmarks of cancer through balanced inhibition of MET, TIE2, and VEGFR2. It binds into the switch control pocket of these kinases, inducing type II inactive conformations [3]. The following diagram illustrates the key signaling pathways inhibited by this compound and their roles in cancer progression:

This compound's balanced inhibition profile allows it to target the tumor and its microenvironment simultaneously [3]:

- MET Inhibition: Blocks tumor cell growth, invasion, and metastasis driven by HGF signaling. Also counters microenvironment-mediated drug resistance [3].

- TIE2 Inhibition: Affects the tumor microenvironment by inhibiting angiogenesis and TIE2-expressing macrophages, which play a role in drug resistance and tumor promotion [3].

- VEGFR2 Inhibition: Suppresses VEGF-driven angiogenesis, reducing the tumor's blood supply [3].

- TRK Inhibition: Targets TRK fusion proteins, which are key drivers in certain cancers [1].

Experimental Evidence and Research Applications

In Vitro Cellular Assays

This compound's potency has been confirmed across various cell-based assays, primarily measuring the inhibition of target phosphorylation [1]:

- Cell Lines Used: Experiments were conducted in HUVECs (Human Umbilical Vein Endothelial Cells), EA.hy926 cells, KM-12 cells (with TPM3-TRKA fusion), EBC-1, and MKN-45 cells (overexpressing MET) [1].

- Cellular IC50 Values:

- TRKA Phosphorylation: IC50 of 1.2 nM in SK-N-SH cells (NGF-stimulated) and 1.4 nM in KM-12 cells (constitutive) [1].

- MET Phosphorylation: IC50 of 2.3 nM in HUVECs (HGF-stimulated) [1].

- TIE2 Phosphorylation: IC50 of 1.0 nM in HUVECs and 2.6 nM in EA.hy926 cells (ANG1-stimulated) [1].

- VEGFR2 Phosphorylation: IC50 of 4.7 nM in HUVECs (VEGF-stimulated) [1].

- Proliferation Assay: Cells were plated and treated with this compound for 72 hours. Viable cells were quantified using resazurin, measuring fluorescence (excitation 540 nm, emission 600 nm) [1].

In Vivo Pharmacological Data

- MKN-45 Xenograft Model: In female nude mice, a 30 mg/kg oral dose of this compound inhibited MET phosphorylation by over 95% for a 24-hour period [1] [2].

- Blood-Brain Barrier Penetration: A key feature of this compound is its significant penetration of the blood-brain barrier, with a reported brain-to-plasma ratio of 0.23 in mice, supporting its potential use for brain tumors and metastases [3].

Emerging Research: Anti-Parasitic Activity

Recent studies have identified TgPRP4K in Toxoplasma gondii and PfCLK3 in Plasmodium falciparum as novel molecular targets for this compound, revealing its potential as a broad-spectrum anti-apicomplexan agent [4] [5] [6]. A 2025 study found that this compound effectively inhibited the growth of T. gondii bradyzoites at low concentrations with minimal impact on host cells, suggesting a potential application for treating chronic toxoplasmosis, especially in immunodeficient patients [5].

Current Development Status

This compound has been investigated in clinical trials for oncology indications. A Phase 1 study (NCT02228811) for locally advanced or metastatic solid tumors with MET or TRK alterations has been completed or terminated [1]. The drug has received Orphan Drug Designation for glioblastoma multiforme (GBM) [7]. As of the latest data, its highest development phase for solid tumors is Phase 2 [4].

References

- 1. This compound | Trk receptor inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound - Multi-Targeted Tyrosine Kinase Inhibitor [apexbt.com]

- 3. This compound Inhibits Tumor Growth, Invasion, Angiogenesis, ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 5. Small molecule kinase inhibitor this compound inhibits brain cyst ... [pubmed.ncbi.nlm.nih.gov]

- 6. TgPRP4K - Drugs, Indications, Patents [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 7. This compound - New Drug Approvals [newdrugapprovals.org]

MET TIE2 VEGFR2 balanced inhibition mechanism

Core Mechanism of MET-VEGFR2 Interaction

The diagram below illustrates the key molecular mechanism of the MET-VEGFR2 feedback loop, based on studies in EGFR-TKI resistant NSCLC [1].

MET-VEGFR2 positive feedback loop promoting continuous signaling.

Quantitative Data on Inhibitors and Efficacy

The table below summarizes key inhibitors and experimental data from the reviewed studies.

| Inhibitor / Agent | Primary Target(s) | Experimental Context | Key Quantitative Findings |

|---|---|---|---|

| Crizotinib [1] [2] | MET/ALK | EGFR-mutant NSCLC cell lines (PC-9, HCC827) & xenograft models | Reversed HGF-induced erlotinib resistance; combined with bevacizumab enhanced gefitinib sensitivity [1] [2]. |

| Bevacizumab [1] [2] | VEGF (ligand) | EGFR-mutant NSCLC cell lines & xenograft models | Inhibited angiogenesis; combo with crizotinib/erlotinib suppressed tumor growth & delayed regrowth [1] [2]. |

| TAS-115 [2] | MET, VEGFR2 | EGFR-mutant NSCLC cell lines & xenograft models | Dual inhibitor; combo with erlotinib effectively controlled HGF-overexpressing tumor growth [2]. |

| Erlotinib [2] | EGFR | EGFR-mutant NSCLC cell lines & xenograft models | Base EGFR-TKI; efficacy restored in HGF-overexpressing models when combined with MET/VEGF inhibitors [2]. |

Detailed Experimental Protocols

The following are key experimental methodologies used in these studies to elucidate the resistance mechanisms and test combination therapies.

Cell Viability Assay (CCK-8/MTT) [1] [2]

- Purpose: To assess the sensitivity of gefitinib-resistant NSCLC cell lines to various drug treatments.

- Protocol: Seed cells in 96-well plates (2×10³ cells/well). After 24 hours, add the drugs (e.g., gefitinib, crizotinib, bevacizumab) and incubate for 48-72 hours. Add CCK-8 or MTT solution and incubate for 2-4 hours. Measure the absorbance at 450 nm (CCK-8) or 550 nm (MTT) using a microplate reader. Calculate cell viability relative to untreated controls.

Western Blot and Co-Immunoprecipitation (Co-IP) [1]

- Purpose: To investigate protein-protein interactions (Co-IP) and changes in protein phosphorylation/expression (Western Blot), such as the MET-VEGFR2 complex.

- Protocol:

- Cell Lysis: Lyse cells in RIPA buffer containing PMSF and phosphatase inhibitors.

- Co-IP: Incubate cell lysates with the antibody against the target protein (e.g., MET). Use Protein A/G beads to pull down the immune complex. Wash beads and elute the bound proteins.

- Analysis: Separate proteins by SDS-PAGE, transfer to PVDF membrane, and probe with specific primary and secondary antibodies. Detect using enhanced chemiluminescence.

Luciferase Reporter Gene Assay [1]

- Purpose: To study the transcriptional regulation of VEGFR2 by MET signaling.

- Protocol: Transfert cells with a luciferase reporter plasmid under the control of the VEGFR2 promoter. Treat cells with relevant stimuli or inhibitors. Lyse cells and measure luciferase activity, normalizing to a control (e.g., Renilla luciferase).

In Vivo Xenograft Studies [1] [2]

- Purpose: To validate the efficacy of combination therapies in a live animal model.

- Protocol: Implant gefitinib-resistant NSCLC cells (e.g., PC-9/HGF) into immunodeficient mice. Once tumors are established, treat animals with vehicle, single agents, or combinations (e.g., erlotinib + crizotinib + bevacizumab). Monitor tumor volume and weight regularly. At endpoint, harvest tumors for further analysis (e.g., immunohistochemistry).

Research Summary and Future Directions

The compiled research demonstrates that a positive feedback loop between MET and VEGFR2 is a critical mechanism of resistance to EGFR TKIs. Therefore, combined inhibition of both MET and VEGF/VEGFR2 can synergistically overcome this resistance and produce enhanced antitumor effects in preclinical models [1] [2].

- Key Mechanistic Insight: MET upregulates VEGFR2 expression via the MAPK/ERK/ETS1 pathway. Conversely, VEGF binding promotes a physical interaction between VEGFR2 and MET, facilitating MET phosphorylation. This creates a self-reinforcing cycle of persistent downstream signaling [1].

- Therapeutic Validation: This strategy has been validated using both combinations of clinically available drugs (e.g., erlotinib + crizotinib + bevacizumab) and a novel dual MET/VEGFR2 inhibitor (TAS-115) in vitro and in vivo [2].

Regarding your specific interest in TIE2:

- The provided search results did not contain technical details linking TIE2 into a balanced inhibition paradigm with MET and VEGFR2.

- Suggested Research Directions: To explore this, you could:

- Investigate the role of TIE2 in the tumor microenvironment, particularly its expression on endothelial cells and pro-tumoral macrophages, and how it might interact with MET/VEGFR2 signaling.

- Search specifically for dual or pan-inhibitors that include TIE2 in their target profile to study their effects.

- Look into the AXL kinase, as it is another RTK frequently implicated in resistance to targeted therapies and may fit into this network [3].

References

Comprehensive Technical Analysis of Altiratinib: Structure-Activity Relationship, Mechanisms, and Therapeutic Applications

Introduction and Drug Overview

Altiratinib (DCC-2701) represents a strategically designed multi-kinase inhibitor with balanced potency against key receptors involved in tumor growth, angiogenesis, and metastasis. This small molecule therapeutic was engineered to simultaneously address multiple hallmarks of cancer through coordinated inhibition of MET, TIE2 (TEK), VEGFR2 (KDR), and TRK kinases, creating a comprehensive approach that targets both tumor cells and their microenvironment [1] [2]. The rational design of this compound focuses on achieving balanced inhibitory potency across these key targets, with IC₅₀ values in the low nanomolar range for all primary kinases [3]. This balanced profile enables this compound to inhibit three major evasive revascularization and resistance pathways (HGF, ANG, and VEGF) while simultaneously blocking tumor invasion and metastasis mechanisms [1].

The strategic value of this compound's design is particularly evident in addressing therapeutic resistance mechanisms that often limit the efficacy of single-target agents. By concurrently inhibiting MET, TIE2, and VEGFR2, this compound targets both primary oncogenic drivers and compensatory pathways that tumors exploit to escape treatment [4]. This comprehensive targeting approach has demonstrated significant activity in preclinical models of various solid tumors, including glioblastoma, melanoma, ovarian, colorectal, gastric, and breast cancers [2]. Additionally, this compound exhibits substantial blood-brain barrier penetration (brain:plasma ratio of 0.23 in murine models), making it particularly relevant for treating brain cancers and brain metastases [1] [3].

Molecular Mechanism of Action

Type II Kinase Inhibition Mechanism

This compound functions through a type II inhibition mechanism that distinguishes it from type I kinase inhibitors. This mechanism involves binding to the inactive DFG-out conformation of kinase domains, where the conserved Asp-Phe-Gly (DFG) motif adopts an outward orientation that creates an extended hydrophobic pocket [5]. Type II inhibitors like this compound typically demonstrate distinct structure-activity relationships compared to type I inhibitors, which target the active DFG-in conformation. This unique binding mode allows this compound to maintain efficacy against certain resistance mutations that develop under selective pressure from type I inhibitors, particularly in NTRK kinases [5]. Molecular modeling studies reveal that specific mutations such as NTRK1(^{V573M}) and NTRK1(^{G667C}) introduce sulfur-containing moieties (methionine or cysteine) in the kinase binding pocket that preferentially enhance sensitivity to type II inhibitors including this compound, cabozantinib, and foretinib [5].

The structural basis for this compound's balanced multi-kinase inhibition lies in its optimized interaction with the switch control pocket of MET, TIE2, and VEGFR2 kinases, where it stabilizes inactive conformations across all three targets [1]. This conserved binding mechanism across different kinases is remarkable from a structure-activity relationship perspective, as it demonstrates how careful molecular engineering can create a single therapeutic agent capable of addressing multiple structurally related but distinct oncogenic drivers. The DFG-out binding mode also contributes to this compound's high selectivity profile, as it shows >10-fold selectivity for MET versus FMS and KIT, and >50-fold selectivity for MET versus ABL1, FYN, HER1 (EGFR), p38α (MAPK14), PDGFRα, PDGFRβ, RET, and SRC [3].

Targeted Signaling Pathways

Table 1: Key Signaling Pathways Inhibited by this compound

| Pathway | Receptor(s) | Ligand(s) | Biological Consequences |

|---|---|---|---|

| HGF/MET | MET | Hepatocyte Growth Factor (HGF) | Tumor cell invasion, proliferation, anti-apoptotic effects |

| ANG/TIE2 | TIE2 (TEK) | Angiopoietin-1 (ANG1) | Tumor angiogenesis, TIE2-expressing monocyte recruitment |

| VEGF/VEGFR | VEGFR2 | Vascular Endothelial Growth Factor (VEGF) | Angiogenesis, endothelial cell proliferation |

| NGF/TRK | TRKA, TRKB, TRKC | Nerve Growth Factor (NGF) | Cell survival, differentiation, resistance mechanisms |

The HGF/MET pathway represents a primary target of this compound, with potent inhibition of both wild-type and mutated forms of MET, including activation loop mutants such as Y1230C and D1228N that drive certain cancers like papillary renal cell carcinoma [3] [2]. MET activation stimulates tumor cell invasive growth programs, including proliferation, survival, migration, and epithelial-mesenchymal transition, making it a key driver of metastatic progression [4]. In glioblastoma models, MET expression is significantly upregulated in the setting of resistance to bevacizumab, establishing it as a crucial resistance mechanism to anti-VEGF therapy [4].

Simultaneously, this compound's inhibition of the TIE2 pathway targets tumor angiogenesis through dual mechanisms: directly affecting endothelial cells and disrupting the pro-angiogenic functions of TIE2-expressing monocytes/macrophages (TEMs) [4]. These TEMs are recruited to tumor sites following anti-VEGF therapy and contribute to revascularization and tumor progression through matrix metalloproteinase expression and other pro-invasive factors [4]. The balanced inhibition of VEGFR2 alongside MET and TIE2 enables this compound to more durably suppress tumor angiogenesis than approaches targeting individual pathways, while simultaneously blocking compensatory mechanisms that drive resistance [1] [2].

Figure 1: this compound's multi-target inhibition of key oncogenic signaling pathways. The diagram illustrates how this compound simultaneously blocks MET, TIE2, VEGFR2, and TRK receptors, disrupting downstream processes including invasion, angiogenesis, survival, and therapy resistance.

Structure-Activity Relationship Analysis

Core Structural Features and Molecular Properties

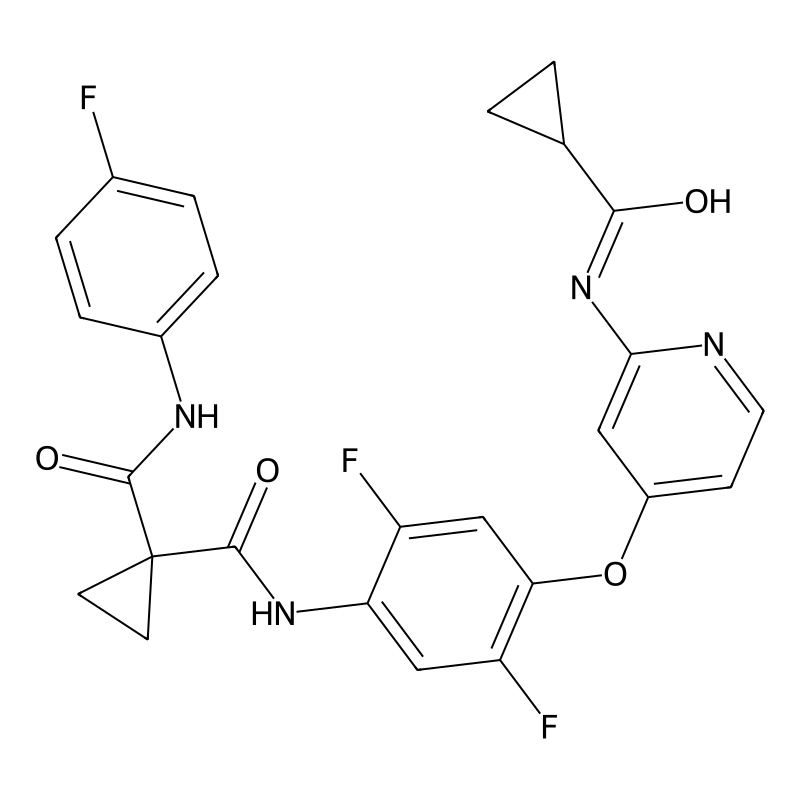

This compound possesses a molecular weight of 510.46 g/mol with the chemical formula C₂₆H₂₁F₃N₄O₄ [3]. The compound features a central core structure that optimally positions key functional groups for interaction with the switch control pocket of its target kinases. Specific molecular features critical to its activity include:

- Fluorinated aromatic systems that enhance membrane permeability and binding affinity through hydrophobic interactions and electron-withdrawing effects

- Heterocyclic components that form critical hydrogen bonding interactions with kinase hinge regions

- Spatially oriented substituents that stabilize the DFG-out conformation through specific van der Waals contacts

- Amide linkage groups that provide both conformational restraint and participation in protein-ligand hydrogen bonding

The calculated physicochemical properties of this compound contribute to its favorable pharmacokinetic profile, including moderate hydrophobicity that balances membrane penetration with solubility requirements. While specific computational descriptors for this compound are not fully detailed in the available literature, its structural characteristics align with established quantitative structure-activity relationship (QSAR) principles for kinase inhibitors, particularly those favoring type II binding modes [6] [7].

SAR by Bioisosteric Replacement

Recent research has explored structural analogues of this compound through systematic bioisosteric replacement strategies, particularly in the context of developing topical formulations for dermatological applications [8]. These studies reveal how specific modifications impact both efficacy and safety profiles:

- Bicyclic system variations: Replacement of the original bicyclic heteroaromatic system with indazole (ALT6a), benzoxazole (ALT7a), and benzothiazole (ALT8c) rings produced analogues with maintained or improved activity [8]

- Safety profile optimization: Analogs ALT6a and ALT7a demonstrated significantly reduced cytotoxicity while maintaining potent melanogenesis inhibition, with ALT7a exhibiting the widest safety margin [8]

- Skin permeability enhancement: Structural modifications in ALT6a and ALT7a improved transdermal delivery compared to the parent this compound molecule, as demonstrated in skin parallel artificial membrane permeability assays (PAMPA) [8]

These SAR findings demonstrate the potential for optimizing this compound's scaffold for specific therapeutic applications while maintaining its multi-kinase targeting capability. The successful identification of analogues with improved safety profiles highlights the value of systematic structure-activity relationship studies in refining drug candidates for clinical development.

Quantitative SAR and Molecular Descriptors

While comprehensive QSAR equations specific to this compound are not fully detailed in the available literature, its development undoubtedly incorporated quantitative approaches to optimize potency across multiple kinase targets simultaneously. Based on established QSAR methodologies for kinase inhibitors [6] [7], key molecular descriptors likely considered in this compound's optimization include:

- Hydrophobicity parameters (Log P): Critical for balancing cell membrane penetration with solubility requirements, with optimal values typically in the 2-4 range for CNS-penetrant agents

- Electronic parameters (Hammett constants): Influence hydrogen bonding capacity and charge distribution affecting kinase binding affinity

- Steric parameters (molar refractivity, Taft constants): Impact complementarity with the kinase active site and DFG-out pocket

- 3D molecular fields: Define spatial arrangement of hydrophobic, hydrophilic, and steric features that determine multi-kinase selectivity patterns

The successful application of these QSAR principles is evident in this compound's balanced nanomolar potency against its primary targets and its favorable blood-brain barrier penetration characteristics [1] [3].

Resistance Mutation Profiling

Activity Against NTRK Resistance Mutations

A critical aspect of this compound's SAR profile is its maintained efficacy against specific resistance mutations that develop under selective pressure from first-generation TRK inhibitors. Research demonstrates that this compound retains potency against several NTRK1 mutations that confer resistance to larotrectinib (a type I inhibitor), including V573M, F589L, and G667C substitutions [5]. Particularly noteworthy is the hypersensitivity of NTRK1(^{V573M}) and NTRK1(^{G667C}) mutants to type II inhibitors, with molecular modeling suggesting that introduction of sulfur-containing moieties in the binding pocket specifically enhances sensitivity to this inhibitor class [5].

Table 2: this compound Activity Against NTRK Resistance Mutations

| NTRK Mutation | Effect on Larotrectinib (Type I) | Response to this compound (Type II) | Structural Basis |

|---|---|---|---|

| V573M | Confers resistance | Retained sensitivity / Hypersensitivity | Sulfur moiety enhances type II binding |

| F589L | Confers resistance | Retained sensitivity | Altered hydrophobic packing favors type II binding |

| G667C | Confers resistance | Retained sensitivity / Hypersensitivity | Cysteine substitution creates favorable interactions |

| G595R | Not specified in results | Likely resistant (common gatekeeper mutation) | Steric hindrance in ATP-binding pocket |

The differential activity against specific resistance mutations highlights the importance of inhibitor binding mode in addressing clinical resistance mechanisms. While type I inhibitors typically target the active DFG-in conformation of kinases, their efficacy can be compromised by mutations that affect ATP-binding pocket geometry or gatekeeper residues. In contrast, type II inhibitors like this compound that stabilize the inactive DFG-out conformation may maintain binding affinity against certain mutations because their interactions extend beyond the ATP-binding site to include the hydrophobic DFG-out pocket [5].

MET Mutant Sensitivity

This compound demonstrates potent activity against various MET activation loop mutants, including Y1230C and D1228N, with IC₅₀ values remaining in the low nanomolar range (0.37 nM and 1.3 nM, respectively) [3]. These mutations are clinically relevant in specific cancer types such as papillary renal cell carcinoma and represent important resistance mechanisms to other targeted therapies. The maintained potency against these mutants underscores the strategic advantage of this compound's binding mode, which engages conserved elements in the kinase domain that are less susceptible to mutation-induced resistance.

Experimental Data and Technical Specifications

Quantitative Kinase Inhibition Profiling

Table 3: Comprehensive Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ Value (nM) | Cellular Context | Experimental Method |

|---|---|---|---|

| TRKA | 0.85 | Cell-free assay | Kinase activity assay |

| TRKC | 0.85 | Cell-free assay | Kinase activity assay |

| MET (wild-type) | 4.6 | Cell-free assay | Kinase activity assay |

| MET Y1230C | 0.37 | Cell-free assay | Kinase activity assay |

| MET D1228N | 1.3 | Cell-free assay | Kinase activity assay |

| TIE2 | Not specified | HUVECs & EA.hy926 cells | Cellular phosphorylation |

| VEGFR2 | 4.7 | HUVECs | Cellular phosphorylation |

| Cellular MET (HGF-stimulated) | 2.3 | HUVECs | Cellular phosphorylation |

| Cellular TIE2 (ANG1-stimulated) | 1.0-2.6 | HUVECs & EA.hy926 | Cellular phosphorylation |

| Cellular TRKA (NGF-stimulated) | 1.2 | SK-N-SH cells | Cellular phosphorylation |

| Cellular TRKA (constitutive) | 1.4 | KM-12 cells | Cellular phosphorylation |

This compound exhibits remarkable potency across its primary kinase targets, with IC₅₀ values consistently in the low nanomolar range for both enzyme and cellular phosphorylation assays [3]. This balanced potency profile is a key design feature that enables coordinated inhibition of multiple pathways simultaneously, potentially preventing the compensatory signaling that often limits single-target agents. The compound also demonstrates significant selectivity, with >10-fold selectivity for MET versus FMS and KIT, and >50-fold selectivity for MET versus ABL1, FYN, HER1 (EGFR), p38α (MAPK14), PDGFRα, PDGFRβ, RET, and SRC [3].

Cellular Efficacy and Phenotypic Responses

In cellular proliferation assays, this compound demonstrates potent growth inhibition in cancer cell lines dependent on its primary kinase targets. It effectively inhibits proliferation in MET-amplified EBC-1 and MKN-45 cells, as well as TPM3-TRKA fusion-positive KM-12 cells, with IC₅₀ values in the low nanomolar range [3]. In contrast, it only weakly inhibits proliferation of various other cancer cell lines including M-NFS-60 (IC₅₀, 770 nM), A375, BT-474, HCT-116, PC-3, SK-MEL-28, U87, and A549 cells (IC₅₀s > 1,000 nM) [3]. This differential activity highlights the context-dependent efficacy of this compound and supports its targeted application in cancers driven by its specific kinase targets.

In glioblastoma stem cell (GSC) lines, this compound markedly inhibits cell viability across multiple genetically diverse models, demonstrating its potential in this treatment-resistant cancer type [4]. Complete suppression of HGF-stimulated MET phosphorylation was observed in GSC17 and GSC267 cells following this compound treatment, confirming effective target engagement in these therapeutically challenging cellular models [4].

Experimental Protocols and Methodologies

In Vitro Cellular Assays

Phosphorylation Inhibition Assay

- Cell Preparation: Plate HUVECs, SK-N-SH, or other relevant cells in 6-well plates at density of 5 × 10⁵ cells per well [4]

- Serum Starvation: Incubate for 6 hours in serum-free medium to reduce basal phosphorylation levels

- Pre-treatment: Add this compound at appropriate concentrations (typically 0.1-1000 nM) for 6 hours

- Stimulation: Apply specific ligands (40 ng/mL HGF for MET, NGF for TRK, ANG1 for TIE2, VEGF for VEGFR2) for 10 minutes [4]

- Cell Lysis: Harvest cells in ice-cold lysis buffer (50 mM Tris-Cl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease/phosphatase inhibitors)

- Analysis: Subject lysates to SDS-PAGE and Western blotting with phospho-specific antibodies [4]

Cell Viability/Proliferation Assay

- Cell Plating: Seed cells in 96-well black-walled plates at optimized densities (EBC-1, M-NFS-60, SK-MEL-28: 2,500 cells/well; MKN-45: 5,000 cells/well) [3]

- Drug Exposure: Add this compound in concentration series (0.001 μM, 0.01 μM, 0.1 μM, 1 μM, 5 μM) in complete medium

- Incubation: Maintain cells for 72 hours at 37°C in 5% CO₂ atmosphere [3]

- Viability Quantification: Add resazurin solution, measure fluorescence (excitation 540 nm/emission 600 nm) or use CellTiter-Glo Assay per manufacturer's instructions [3] [4]

- Data Analysis: Calculate IC₅₀ values using nonlinear regression of concentration-response data

In Vivo Efficacy Studies

Glioblastoma Xenograft Model Protocol

- Animal Model: 4-6 week old female nude mice [4]

- Cell Implantation: Intracranially implant 5 × 10⁴ to 5 × 10⁵ glioblastoma stem cells in appropriate medium [4]

- Dosing Initiation: Begin treatment 4 days post-implantation to allow tumor establishment

- Compound Administration:

- Tumor Monitoring: Track tumor volume by imaging or terminal measurement

- Endpoint Analysis: Evaluate tumor volume, stem cell and mesenchymal marker expression, microvessel density, and TIE2-expressing monocyte infiltration [4]

Pharmacokinetic and Blood-Brain Barrier Penetration Assessment

- Dosing: Administer this compound via oral gavage at specified doses (e.g., 10-30 mg/kg) [3]

- Sample Collection: Collect blood and brain tissue at multiple time points post-administration

- Sample Processing:

- Plasma: Separate via centrifugation of blood samples

- Brain Homogenate: Prepare brain tissue in appropriate buffer

- Bioanalysis: Quantify this compound concentrations using LC-MS/MS

- Calculation: Determine brain:plasma ratio based on area-under-curve values

Figure 2: Comprehensive experimental workflow for this compound characterization. The diagram outlines the multi-stage approach from molecular assays through cellular studies to in vivo models, demonstrating the systematic evaluation of this compound's activity, selectivity, and therapeutic potential.

Clinical Development Status

This compound has entered clinical evaluation with a Phase 1 trial (NCT02228811) designed to assess safety, tolerability, and initial efficacy in cancer patients with solid tumors [3] [2]. Although this trial was terminated (status: Terminated), the preclinical data generated continues to inform understanding of multi-kinase targeting strategies and structure-activity relationships for balanced kinase inhibition. The clinical development plan included co-development of companion diagnostic assays to identify patients most likely to benefit from this compound therapy based on the molecular characteristics of their tumors [2].

The most promising clinical applications suggested by preclinical data include:

- Glioblastoma, particularly in combination with bevacizumab to overcome anti-VEGF resistance [4]

- TRK fusion-positive cancers that develop resistance to first-generation TRK inhibitors [5]

- MET-driven cancers including those with activation loop mutations [3] [2]

- Advanced solid tumors with evidence of angiogenesis and metastatic progression [2]

While clinical development of this compound appears to have slowed based on available information, its sophisticated multi-target design and compelling preclinical efficacy continue to make it an important compound from a structure-activity relationship perspective, offering valuable insights for future kinase inhibitor development.

Conclusion and Future Directions

This compound represents a strategically advanced multi-kinase inhibitor designed through thoughtful application of structure-activity relationship principles to achieve balanced potency against MET, TIE2, VEGFR2, and TRK kinases. Its type II binding mode provides a distinct mechanism compared to type I inhibitors, enabling efficacy against certain resistance mutations that limit first-generation agents. The compound's favorable pharmacokinetic properties, including blood-brain barrier penetration, further enhance its therapeutic potential for challenging malignancies including glioblastoma and brain metastases.

The future direction of this compound and related compounds lies in several key areas:

- Combinatorial regimens that leverage its multi-target profile to prevent resistance development

- Biomarker-driven patient selection to identify populations most likely to benefit from its unique targeting strategy

- Structural optimization to further refine the balance between potency, selectivity, and safety based on emerging SAR insights

- Application in resistance settings where its type II binding mode provides advantage against specific kinase mutations

References

- 1. This compound Inhibits Tumor Growth, Invasion, Angiogenesis, ... [pubmed.ncbi.nlm.nih.gov]

- 2. Deciphera Pharmaceuticals Announces Initiation of Phase ... [deciphera.com]

- 3. This compound | Trk receptor inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. Novel MET/TIE2/VEGFR2 inhibitor this compound inhibits tumor ... [pmc.ncbi.nlm.nih.gov]

- 5. NTRK kinase domain mutations in cancer variably impact sensitivity to... [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative structure | PDF activity relationships [slideshare.net]

- 7. Quantitative structure – activity - Wikipedia relationship [en.wikipedia.org]

- 8. Engineering small‐molecule analogues of this compound via CREB ... [pmc.ncbi.nlm.nih.gov]

The Rationale: CRTC3 as a Therapeutic Target

The discovery process began with the identification of CREB-regulated transcription coactivator 3 (CRTC3) as a critical and tunable upstream regulator of melanogenesis (the process of melanin production) [1] [2].

- Key Regulatory Role: Research demonstrated that CRTC3 quantitatively regulates the microphthalmia-associated transcription factor (MITF), which is the master regulator of melanogenesis. MITF, in turn, controls the expression of key melanogenesis enzymes like tyrosinase, TYRP1, and DCT [1] [2].

- Advantage over Targeting CREB: Unlike CREB, which is essential for viability, CRTC3 knockout mice are viable and show reduced melanin deposition without affecting melanocyte survival. This makes CRTC3 a safer and more selective target for pigmentation disorders, as the goal is to modulate melanin synthesis, not destroy melanocytes [1] [2].

- Screening Tool: A high-throughput screening tool was established to identify small molecules that inhibit CRTC3 activity [1].

Experimental Workflow: From Screening to Analogues

The following diagram outlines the key stages of the project, from initial screening to the creation of improved drug candidates.

Experimental workflow for CRTC3 inhibitor discovery and optimization.

Detailed Methodologies for Key Experiments

1. High-Throughput Screening (HTS) for CRTC3 Inhibitors [1]

- Objective: To identify compounds that inhibit CRTC3 activity and subsequent melanogenesis.

- Cell Models: The screening was performed in mouse melanocytes (Mel-Ab) and other cell lines.

- Stimulation: Cells were stimulated with forskolin (FSK) to activate the cAMP pathway, which triggers CRTC3-mediated melanogenesis.

- Primary Readout: Reduction in melanin content was used as the key indicator of inhibitory activity.

- Hit Identification: this compound (ALT) was identified as a hit from the screen. It showed a dose-dependent inhibition of melanogenesis up to 1 µM, but exhibited cytotoxicity at higher concentrations [1].

2. Medicinal Chemistry & Bioisosteric Replacement [1]

- Objective: To improve the safety margin and skin permeability of this compound.

- Strategy: A bioisosteric replacement strategy was employed, focusing on the bicyclic ring systems of the parent ALT compound.

- Analogue Design: Three representative analogues were designed by incorporating different ring systems:

- ALT6a: Based on an indazole ring.

- ALT7a: Based on a benzoxazole ring.

- ALT8c: Based on a benzothiazole ring.

- Screening Criteria: Analogues were selected based on having ≤10% cytotoxicity at concentrations ten times higher than their effective concentration, while maintaining a concentration-dependent melanin-inhibiting effect [1].

3. In-vitro and Ex-vivo Validation [1]

- Cell Viability and Efficacy: The top candidates (ALT6a, ALT7a) were tested for cytotoxicity and melanin reduction in multiple cell types, including normal human melanocytes (NHM). ALT7a and ALT6a demonstrated superior efficacy and a wider safety margin than the original ALT [1].

- Mechanistic Studies:

- Gene Expression: mRNA and protein levels of MITF, tyrosinase, TYRP1, and DCT were analyzed via qRT-PCR and immunoblotting after FSK stimulation.

- Transcriptional Activity: A CRE-luc reporter assay was used to confirm that the analogues suppressed FSK-stimulated CREB transcriptional activity.

- Subcellular Localization: Immunofluorescence and cell fractionation were used to show that the compounds promoted the phosphorylation and cytoplasmic retention of CRTC3, preventing its nuclear translocation [1].

- Skin Permeability Assay: A skin parallel artificial membrane permeability assay (PAMPA) confirmed that ALT6a and ALT7a had enhanced skin permeability compared to ALT [1].

- Ex-vivo/In-vivo Models: Efficacy was confirmed in:

- KRT14-SCF epidermal humanized mice: Topical application reduced epidermal melanin and tyrosinase protein levels more potently than ALT.

- UVB-irradiated human skin explants: The analogues potently reduced UVB-stimulated melanin deposition and gene expression [1].

Summary of Quantitative Data

The table below consolidates the key quantitative findings for the lead compounds.

| Compound | Anti-melanogenesis Efficacy | Cytotoxicity | Key Mechanistic Action | Skin Permeability |

|---|---|---|---|---|

| This compound (ALT) | Dose-dependent inhibition up to 1 µM [1] | Emerged at >1 µM [1] | Inhibits CRTC3; downregulates JNK & AKT [1] | Baseline [1] |

| ALT7a | Superior to ALT in NHM; comparable in mouse cells [1] | Minimal to no cytotoxicity [1] | CRTC3 hyperphosphorylation (via AMPK/ERK) [1] | Enhanced [1] |

| ALT6a | Superior to ALT in NHM; comparable in mouse cells [1] | Minimal cytotoxicity (slightly narrower safety margin than ALT7a) [1] | CRTC3 hyperphosphorylation (via AMPK/ERK) [1] | Enhanced [1] |

| ALT8c | Effective in mouse cells only [1] | Minimal cytotoxicity in mouse cells [1] | Not the primary focus | Not the primary focus |

Mechanism of Action Signaling Pathway

The proposed mechanism by which ALT7a and ALT6a inhibit melanogenesis is visualized in the following pathway.

Proposed mechanism of action for ALT7a and ALT6a in inhibiting melanogenesis.

Conclusion and Research Implications

This research provides a robust framework for target-based drug discovery in dermatology.

- Proof of Concept: It validates CRTC3 as a viable and safe target for treating hyperpigmentary disorders by homeostatically modulating melanin synthesis without destroying melanocytes [1].

- Drug Development Strategy: The work serves as an excellent example of drug repositioning and rational small-molecule fabrication through medicinal chemistry. The successful application of bioisosteric replacement led to compounds with enhanced efficacy, safety, and delivery properties for topical application [1].

- Overcoming Existing Limitations: The developed analogues address the core limitations of existing anti-pigmentation topical drugs, which often lack sufficient safety or efficacy [1].

References

Altiratinib in vivo pharmacokinetics

Available Quantitative In Vivo Data

The table below summarizes the key in vivo findings from animal studies, which should be interpreted with the understanding that they may not directly predict human outcomes.

| Parameter | Reported Value/Outcome | Experimental Context |

|---|---|---|

| Dosing Route | Oral (gavage) [1] | Preclinical mouse models |

| Common Dosage | 10 mg/kg and 30 mg/kg [2] | Preclinical mouse models |

| Dosing Frequency | Twice daily [1] | Preclinical mouse models |

| MET Phosphorylation Inhibition | >95% inhibition over 24 hours (30 mg/kg); 73% inhibition at 24 hours (10 mg/kg) [2] | MKN-45 xenograft mouse model |

| Blood-Brain Barrier Penetration | Brain-to-plasma ratio of 0.23 [2] | Systemic dosing in mouse models |

| Key In Vivo Efficacy | Increased survival; inhibited tumor growth, invasion, and angiogenesis; reduced TIE2+ stromal cells [2] [3] | U87 glioma and PyMT mammary tumor mouse models |

Detailed Experimental Protocols

Here are the methodologies for key in vivo experiments, as detailed in the search results.

In Vivo Efficacy and Pharmacokinetic Modeling

This protocol describes the setup for evaluating Altiratinib's antitumor effects and its impact on key biomarkers [1].

- Animal Models: Female nude mice (4-6 weeks old), strictly inbred.

- Tumor Implantation: Human glioblastoma stem cells (GSC11 or GSC17 lines) were implanted intracranially.

- GSC11: 5 × 10⁵ cells

- GSC17: 5 × 10⁴ cells

- Dosing Formulation: this compound was administered via oral gavage. The control vehicle was 0.4% HPMC (Hydroxypropyl methylcellulose) [1].

- Treatment Schedule:

- This compound: 10 mg/kg, administered twice daily.

- Bevacizumab (for combination therapy): 10 mg/kg, administered intraperitoneally twice per week.

- Treatment began 4 days after tumor cell implantation.

- Endpoint Analysis:

- Tumor Volume: Measured at the end of the treatment period.

- Survival: Monitored and recorded for the GSC17 xenograft model.

- Biomarker Analysis: Tumor tissues were analyzed for microvessel density and infiltration of TIE2-expressing monocytes.

Mechanism of Action and Signaling Pathways

This compound is a multi-targeted kinase inhibitor. The diagram below illustrates its primary targets and the biological processes it affects based on its mechanism of action [3].

This compound's balanced inhibition of MET, TIE2, VEGFR2, and TRK kinases impacts multiple cancer hallmarks [3].

References

Mechanism of Action and Targeted Pathways

Altiratinib is designed as a balanced, potent inhibitor of multiple kinases involved in tumor cell survival and the tumor microenvironment. The table below summarizes its primary targets and the therapeutic rationale for inhibiting each one [1] [2] [3].

| Target | Reported IC50 Values (nM) | Rationale for Inhibition in Cancer |

|---|---|---|

| MET | 4.6 (cell-free assay) [4] | Blocks key mechanism for cancer invasiveness and metastasis; active against resistance-conferting mutants (e.g., D1228N, Y1230C) [2] [4]. |

| TIE2 | Information missing from sources | Inhibits TIE2-expressing pro-tumoral macrophages (TEMs) in tumor microenvironment; reduces evasive revascularization [1]. |

| VEGFR2 | Information missing from sources | Blocks angiogenesis (formation of new tumor blood vessels) [1] [2]. |

| TRKA | 0.9 (cell-free assay) [4] | Potent inhibitor of TRK kinase family; effective against tumors driven by NTRK gene fusions [3] [4]. |

| TRKB | 4.6 (cell-free assay) [4] | |

| TRKC | 0.8 (cell-free assay) [4] |

This compound's action can be visualized as a coordinated attack on two fronts: the tumor cell itself and the surrounding tumor microenvironment.

Summary of Preclinical Efficacy Models

The antitumor efficacy of this compound was evaluated in diverse in vivo models, showing significant activity both as a single agent and in combination therapy.

| Cancer Model | Model Type / Cell Line | Treatment Regimen | Key Efficacy Findings |

|---|

| Glioblastoma | GSC11 & GSC17 intracranial xenografts (mouse) [1] | - this compound (10 mg/kg, oral, 2x daily)

- Bevacizumab (10 mg/kg, i.p., 2x/week)

- Combination therapy | Combination vs. Bevacizumab alone: Dramatically reduced tumor volume, invasiveness, and microvessel density; significantly prolonged survival [1]. | | TRK-Fusion Driven Cancers | KM-12 colorectal xenograft (TPM3-TRKA fusion) [3] | this compound (15 mg/kg) [3] | >95% inhibition of TRKA fusion phosphorylation for >12 hours; significant tumor growth suppression [3]. | | | ETV6-TRKC fusion xenograft [3] | this compound (daily administration) [3] | Led to significant tumor regression [3]. | | Gastric Cancer | MKN-45 xenograft mouse model [4] | this compound (10 and 30 mg/kg, oral) [4] | Inhibited tumor growth [4]. | | Breast Cancer | PyMT syngeneic mammary tumor model [4] | this compound alone and with paclitaxel [4] | Inhibited tumor growth, reduced TIE2+ stromal cells, and inhibited lung metastasis [4]. |

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies in depth, here are the methodologies for key experiments.

In Vitro Cell Viability Assay [1]

- Cell Lines: A diverse panel of 14 human glioblastoma stem cell (GSC) lines were used.

- Plating: Cells were plated in 96-well black-walled plates at a density of 5,000 cells per well.

- Treatment: Culture medium contained this compound at concentrations ranging from 0.001 µM to 5 µM.

- Viability Quantification: After 72 hours of drug exposure, viable cells were quantified using the CellTiter-Glo Luminescent Cell Viability Assay.

In Vivo Glioma Xenograft Study [1]

- Animals: 4-6 week old female nude mice.

- Tumor Implantation: GSC11 (500,000 cells) or GSC17 (50,000 cells) were implanted intracranially.

- Dosing Schedule: Treatment began 4 days post-implantation.

- This compound: 10 mg/kg, administered by oral gavage, twice daily.

- Bevacizumab: 10 mg/kg, administered by intraperitoneal (i.p.) injection, twice weekly.

- Control: Vehicles (PBS i.p. and 0.4% HPMC oral gavage) were used.

- Endpoint Analysis: Tumor volume, microvessel density, TIE2-expressing monocyte infiltration, and animal survival were evaluated.

Key Research Implications

- Overcoming Therapeutic Resistance: The combination of this compound with bevacizumab presents a promising strategy to counteract resistance to anti-VEGF therapy in glioblastoma by simultaneously blocking compensatory MET and TIE2 pathways [1].

- A Multi-Faceted Attack on Cancer: this compound's balanced inhibition profile allows it to target both the tumor cells (via MET and TRK) and the tumor microenvironment (via TIE2 and VEGFR2), addressing several hallmarks of cancer at once [2] [3].

- Brain Penetrance: Evidence suggests this compound can cross the blood-brain barrier (brain:plasma ratio of 0.23 in mice), supporting its potential for treating brain tumors and brain metastases [4].

References

- 1. Novel MET/TIE2/VEGFR2 inhibitor this compound inhibits tumor ... [pmc.ncbi.nlm.nih.gov]

- 2. Deciphera Pharmaceuticals Announces Initiation of Phase ... [deciphera.com]

- 3. Deciphera Pharmaceuticals Presents Data Highlighting Kinase Inhibitor... [drug-dev.com]

- 4. This compound | Trk receptor inhibitor | Mechanism | Concentration [selleckchem.com]

Comprehensive Technical Guide: Altiratinib's Effects on the Tumor Microenvironment

Introduction to Altiratinib and Its Therapeutic Rationale

This compound (DCC-2701) represents a strategically designed therapeutic agent that addresses multiple hallmarks of cancer through balanced inhibition of key kinase targets: MET, TIE2, and VEGFR2. This unique multi-kinase inhibition profile enables this compound to simultaneously target both tumor cells and the surrounding tumor microenvironment (TME), providing a comprehensive approach to combat cancer progression, invasion, and therapy resistance. Unlike selective inhibitors that target single pathways, this compound's balanced inhibitory potency against these three critical kinases allows it to address multiple evasive resistance pathways that often develop in response to targeted therapies, particularly in aggressive malignancies such as glioblastoma and various solid tumors.

The therapeutic rationale for this compound's development stems from the recognition that effective cancer treatment requires addressing not only tumor cell-intrinsic mechanisms but also the complex interplay between cancer cells and their microenvironment. The TME consists of various cellular components including endothelial cells, immune cells, fibroblasts, and mesenchymal cells that collectively support tumor growth, facilitate invasion, and promote resistance to therapy. By simultaneously inhibiting MET, TIE2, and VEGFR2 signaling, this compound disrupts critical communication networks between tumor cells and their microenvironment, potentially leading to more durable therapeutic responses compared to approaches targeting single pathways.

Key features that make this compound particularly valuable for TME modulation include its balanced inhibitory potency across its three primary kinase targets, its oral bioavailability, and its significant blood-brain barrier penetration. The latter property makes it especially relevant for treating brain malignancies such as glioblastoma and brain metastases. Additionally, this compound inhibits activation loop oncogenic MET mutants known to drive certain cancers including papillary renal cell carcinoma, further expanding its potential therapeutic applications across multiple cancer types with different molecular drivers [1] [2].

Molecular Mechanisms of Action

Key Kinase Targets and Their Roles in the TME

This compound exerts its effects through the balanced inhibition of three critical kinase targets that play complementary roles in tumor progression and microenvironment modulation:

MET inhibition: MET is a transmembrane tyrosine kinase receptor that binds specifically to hepatocyte growth factor (HGF). Under physiological conditions, the HGF/MET signaling pathway mediates essential processes including embryonic development, wound healing, and tissue regeneration. However, when abnormally activated in cancer, MET triggers tumor invasiveness and metastasis through multiple mechanisms. MET activation promotes tumor cell proliferation, invasion, angiogenesis, and confers resistance to apoptosis. In glioblastoma, MET is highly expressed in the setting of resistance to anti-VEGF therapy like bevacizumab, and its engagement by HGF results in receptor dimerization and autophosphorylation, mediating aggressive tumor growth and invasive behavior. This compound durably inhibits both wild-type and mutated forms of MET, blocking this key mechanism of tumor progression [3] [4].

TIE2 inhibition: TIE2 (also known as TEK) is a tyrosine kinase receptor primarily expressed on endothelial cells and a subpopulation of circulating monocytes/macrophages known as TIE2-expressing monocytes (TEMs). TEMs contribute significantly to tumor angiogenesis and have been implicated in resistance to anti-VEGF therapies. In glioblastoma models, TEMs are recruited to the normal tissue/tumor invasive boundary following anti-VEGF treatment and are characterized by high levels of MMP9 expression, facilitating tumor invasion and progression. Through TIE2 inhibition, this compound reduces the infiltration of these pro-angiogenic monocytes into the TME, thereby disrupting a key mechanism of evasive resistance to VEGF-targeted therapies [4].

VEGFR2 inhibition: VEGFR2 (KDR) is the primary mediator of VEGF-driven angiogenesis. Tumor cells secrete VEGF to promote the formation of new blood vessels that supply nutrients and oxygen to support tumor growth. By inhibiting VEGFR2, this compound directly blocks tumor-induced angiogenesis, potentially leading to reduced tumor vascularity and increased hypoxia. However, through its balanced inhibition profile, this compound simultaneously targets compensatory pathways that would typically be upregulated in response to VEGFR2 inhibition alone, resulting in more durable anti-angiogenic effects [1].

Table 1: Key Kinase Targets of this compound and Their Functions in the Tumor Microenvironment

| Kinase Target | Primary Cellular Expression | Key Functions in TME | Consequence of Inhibition |

|---|---|---|---|

| MET | Tumor cells, stromal cells | Promotes invasion, metastasis, stemness, and therapy resistance | Reduced tumor invasiveness, delayed metastasis |

| TIE2 | Endothelial cells, monocytes/macrophages | Supports angiogenesis, TEM recruitment, immune suppression | Decreased angiogenesis, reduced immunosuppressive cell infiltration |

| VEGFR2 | Endothelial cells, some hematopoietic cells | Drives angiogenesis, vascular permeability | Reduced tumor vasculature, increased hypoxia |

Signaling Pathways and Network Interactions

The signaling pathways targeted by this compound form an interconnected network that coordinates tumor progression and microenvironment modulation. MET activation triggers multiple downstream signaling cascades including PI3K-Akt, Ras-MAPK, STAT, and Wnt/β-catenin pathways, resulting in pro-proliferation, cell growth, migration, and angiogenesis. Similarly, VEGFR2 and TIE2 activation initiates signaling events that promote endothelial cell survival, proliferation, and vascular organization. The simultaneous inhibition of these pathways creates a synergistic anti-tumor effect that extends beyond simple additive inhibition of individual targets.

Of particular importance is this compound's ability to inhibit three major evasive resistance pathways mediated by HGF (MET ligand), angiopoietins (TIE2 ligands), and VEGF (VEGFR2 ligand). Tumors frequently develop resistance to targeted therapies by upregulating alternative signaling pathways when a primary pathway is blocked. For example, inhibition of VEGF signaling often leads to compensatory upregulation of HGF/MET and angiopoietin/TIE2 signaling, resulting in revascularization and continued tumor growth. By preemptively targeting these parallel pathways, this compound potentially prevents or delays the development of such resistance mechanisms, leading to more sustained therapeutic responses [1] [3].

The following diagram illustrates the key signaling pathways inhibited by this compound within the tumor microenvironment:

This diagram illustrates how this compound simultaneously targets multiple receptors and their downstream pathways that collectively drive tumor progression through effects on various cellular components within the tumor microenvironment.

Effects on Tumor Microenvironment Components

Modulation of Tumor-Associated Myeloid Cells

This compound exerts significant effects on myeloid cell populations within the TME, particularly through its inhibition of TIE2 signaling. TIE2-expressing monocytes/macrophages (TEMs) represent a specialized pro-angiogenic myeloid subset that infiltrates tumors and promotes vascularization independent of VEGF-mediated angiogenesis. In glioblastoma models, TEMs are recruited to the normal tissue/tumor invasive boundary following anti-VEGF therapy, where they express high levels of matrix metalloproteinase-9 (MMP9), facilitating extracellular matrix remodeling and tumor invasion. Treatment with this compound significantly reduces TEM infiltration into tumors, thereby disrupting this important mechanism of resistance to VEGF-targeted therapies.

The effect of this compound on TEMs has been demonstrated in multiple xenograft models. In studies using GSC11 and GSC17 glioblastoma stem cell-derived xenografts, combination therapy with this compound and bevacizumab dramatically reduced TIE2-expressing monocyte infiltration compared to bevacizumab alone. This reduction in pro-angiogenic myeloid cells contributes to the observed decreases in microvessel density and tumor invasiveness. Additionally, by targeting TEMs, this compound potentially mitigates the immunosuppressive characteristics of the TME, as these cells often contribute to creating an immune-evasive niche that limits the effectiveness of T-cell-mediated antitumor immunity [4].

Beyond TEMs, this compound may influence other myeloid populations through its effects on MET and VEGFR2 signaling. Tumor-associated macrophages (TAMs) can be polarized toward either pro-tumorigenic (M2) or anti-tumorigenic (M1) phenotypes, with HGF/MET signaling favoring M2 polarization that supports tumor progression, immune suppression, and tissue remodeling. By inhibiting MET activation, this compound may shift the balance of TAM polarization toward the M1 phenotype, potentially enhancing antitumor immunity. Similarly, VEGFR2 inhibition can reduce the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) that normally expand in response to tumor-derived VEGF, further modifying the immune landscape of the TME [5].

Impact on Angiogenesis and Vascular Normalization

The anti-angiogenic effects of this compound result from its combined inhibition of VEGFR2 and TIE2 signaling, two complementary pathways that regulate blood vessel formation and maturation. While VEGFR2 primarily mediates endothelial cell proliferation and initial vessel sprouting, the angiopoietin/TIE2 axis regulates vascular stabilization and maturation. By simultaneously targeting both pathways, this compound achieves more comprehensive inhibition of tumor angiogenesis compared to agents targeting VEGF signaling alone. Preclinical studies have demonstrated that this compound treatment significantly reduces microvessel density in multiple xenograft models, indicating potent anti-angiogenic activity.

Importantly, this compound may promote vascular normalization rather than simply destroying tumor vasculature. The concept of vascular normalization proposes that judicious inhibition of angiogenic signaling can transiently restore the abnormal structure and function of tumor vessels, improving perfusion and drug delivery while reducing hypoxia. The balanced inhibition of VEGF and angiopoietin signaling by this compound may create a window of vascular normalization that could enhance the efficacy of concurrently administered therapies. This potential is particularly relevant for combination with chemotherapy and immunotherapy, both of which benefit from improved tumor blood flow and reduced hypoxia [4].

The effect of this compound on tumor vasculature has been quantitatively assessed in preclinical models through immunohistochemical analysis of endothelial cell markers like CD31. In GSC11 and GSC17 glioblastoma xenograft models, this compound treatment alone or in combination with bevacizumab significantly reduced CD31-positive vessel area compared to control or bevacizumab monotherapy. This demonstrates this compound's potent anti-angiogenic activity and its ability to enhance the effects of VEGF-targeted therapies. The reduction in tumor vascularity contributes to the observed inhibition of tumor growth and may limit metastatic dissemination by reducing the number of accessible vascular channels for tumor cell intravasation [4].

Alteration of Extracellular Matrix and Invasion Pathways

This compound significantly impacts tumor invasion through its inhibition of MET signaling, which plays a central role in promoting cancer cell motility, extracellular matrix (ECM) degradation, and metastatic dissemination. HGF/MET activation stimulates tumor cells to produce various matrix metalloproteinases (MMPs) that degrade ECM components, creating paths for invasion into surrounding tissues. Additionally, MET signaling enhances tumor cell scattering and motility, enabling directional migration toward blood vessels and lymphatic channels. By potently inhibiting MET activation, this compound disrupts these pro-invasive programs, reducing tumor cell infiltration into surrounding normal tissues.

In glioblastoma models, this compound treatment markedly reduced mesenchymal marker expression and tumor invasiveness. Glioblastoma is characterized by its highly invasive nature, with tumor cells infiltrating deep into surrounding brain tissue, making complete surgical resection impossible and contributing to inevitable recurrence. In xenograft models, combination therapy with this compound and bevacizumab dramatically reduced the expression of mesenchymal markers such as YKL-40 and FOXM1 compared to bevacizumab alone. This reduction in mesenchymal markers indicates that this compound can suppress the epithelial-mesenchymal transition (EMT) program that confers invasive and stem-like properties to tumor cells, potentially reducing their capacity to infiltrate normal tissue and initiate new tumor foci [4].

The effect of this compound on invasion extends beyond direct effects on tumor cells to include modulation of the ECM itself. Through its effects on stromal cells like cancer-associated fibroblasts (CAFs) and TEMs, which produce and remodel ECM components, this compound may alter the physical properties of the TME to make it less permissive for invasion. CAFs are known to deposit and crosslink ECM fibers that create tracks for tumor cell migration and generate physical barriers to drug penetration. While direct evidence of this compound's effects on CAFs is limited in the available literature, its inhibition of MET signaling could potentially affect HGF-driven CAF activation, indirectly modifying ECM structure and composition [5].

Preclinical and Clinical Evidence

Efficacy in Glioblastoma Models

This compound has demonstrated impressive efficacy in preclinical glioblastoma models, both as a monotherapy and in combination with the anti-VEGF antibody bevacizumab. In vitro studies using patient-derived glioblastoma stem cell (GSC) lines showed that this compound completely suppressed HGF-stimulated MET phosphorylation at concentrations as low as 0.1 μM, indicating potent target engagement. Furthermore, this compound markedly inhibited cell viability across a genetically diverse panel of GSC lines, with effects observed at nanomolar concentrations, demonstrating its broad activity against different molecular subtypes of glioblastoma.

In vivo studies using orthotopic xenograft models established from GSC lines revealed that the combination of this compound with bevacizumab dramatically reduced tumor volume compared to bevacizumab alone. This combination approach also significantly prolonged survival in the GSC17 xenograft model compared to bevacizumab monotherapy. These findings are particularly significant given that bevacizumab resistance frequently develops in glioblastoma patients, leading to renewed tumor progression and limited survival benefits. The ability of this compound to enhance bevacizumab efficacy and overcome resistance highlights its potential as a combination therapy for this aggressive malignancy.

Beyond its effects on tumor growth, this compound treatment in glioblastoma models resulted in comprehensive TME modulation, including reduced microvessel density, decreased TIE2-expressing monocyte infiltration, and suppression of mesenchymal marker expression. These multidimensional effects underscore this compound's ability to simultaneously target multiple aspects of glioblastoma pathobiology, addressing both tumor cell-intrinsic survival mechanisms and microenvironment-mediated support networks. The significant blood-brain barrier penetration of this compound further enhances its suitability for treating brain malignancies, ensuring adequate drug exposure to intracranial tumors [4].

Table 2: Summary of this compound Efficacy in Preclinical Glioblastoma Models

| Model System | Experimental Groups | Key Findings | Molecular/Cellular Changes |

|---|---|---|---|

| In vitro GSC lines | This compound (0.001-5 μM) | Complete suppression of HGF-stimulated MET phosphorylation at ≥0.1 μM; Reduced cell viability in multiple GSC lines | Decreased pMET signaling; Dose-dependent reduction in viable cells |

| GSC11 xenograft | Control vs Bevacizumab vs Bevacizumab + this compound vs this compound | Combination most effective in reducing tumor volume | Reduced microvessel density; Decreased TEM infiltration; Suppressed mesenchymal markers |

| GSC17 xenograft | Control vs Bevacizumab vs Bevacizumab + this compound vs this compound | Combination significantly prolonged survival vs bevacizumab alone | Reduced tumor invasiveness; Decreased mesenchymal transition |

Activity in Other Solid Tumors

While glioblastoma models have been extensively studied, this compound has also demonstrated broad-spectrum activity against various other solid tumors in preclinical studies. According to Deciphera Pharmaceuticals, this compound showed impressive activity in preclinical models of melanoma, ovarian, colorectal, gastric, and breast cancers. This broad activity profile reflects the widespread relevance of MET, TIE2, and VEGFR2 signaling across multiple cancer types, particularly in those with aggressive phenotypes and propensity for metastasis.

In non-small cell lung cancer (NSCLC), MET alterations represent important oncogenic drivers, with MET exon 14 (METex14) skipping mutations occurring in approximately 3-4% of NSCLC cases. These mutations lead to juxtamembrane domain deletion, resulting in reduced receptor degradation and sustained MET signaling. Patients with METex14-positive NSCLC typically have poor prognosis and respond poorly to conventional chemotherapy. While highly selective MET inhibitors like capmatinib, tepotinib, and savolitinib have been developed for this population, this compound's balanced inhibition profile may provide additional benefits by simultaneously targeting microenvironmental resistance mechanisms that could limit the efficacy of selective MET inhibitors.

The rationale for this compound in various solid tumors extends beyond specific genetic alterations to include its potential to address common mechanisms of therapy resistance. For example, in colorectal cancer liver metastasis (CRLM), the TME plays a crucial role in promoting therapy resistance and disease progression. The dynamic interactions between tumors and their evolving TME critically drive progression from primary colorectal cancer to liver metastases. While direct evidence of this compound activity in CRLM models is not available in the provided literature, its targeting of key TME components including endothelial cells, TEMs, and signaling pathways involved in invasion and angiogenesis suggests potential applicability to this challenging clinical context [6].

Research Methodologies for Investigating TME Effects

In Vitro Assessment Techniques

The investigation of this compound's effects on the TME employs a range of in vitro methodologies designed to dissect its mechanisms of action at cellular and molecular levels:

Phosphorylation Assays: To evaluate target engagement and inhibition of kinase signaling, Western blot analysis is performed to detect phosphorylation status of MET, TIE2, VEGFR2, and their downstream effectors. Typically, cells are treated with different concentrations of this compound for several hours (e.g., 6 hours), then stimulated with relevant ligands (e.g., 40 ng/mL HGF for MET phosphorylation) for brief periods (e.g., 10 minutes). Cell lysates are prepared using ice-cold lysis buffer containing protease and phosphatase inhibitors, followed by protein quantification using bicinchoninic acid (BCA) assay. Proteins are separated by SDS-PAGE, transferred to membranes, and probed with phospho-specific antibodies against target kinases [4].

Cell Viability Assays: The effects of this compound on tumor cell survival are assessed using metabolic activity assays such as CellTiter-Glo, which measures ATP levels as an indicator of viable cells. Cells are plated in 96-well plates at densities of 5,000 cells per well and treated with this compound across a concentration range (e.g., 0.001-5 μM) for 72 hours. Following treatment, CellTiter-Glo reagent is added, and luminescence is measured. Results are typically generated from at least three independent experiments to ensure reproducibility [4].

Invasion and Migration Assays: To evaluate this compound's effects on tumor cell invasiveness, Boyden chamber assays or similar migration systems are employed. These assays measure the ability of cells to invade through extracellular matrix components like Matrigel in response to chemoattractants. Cells are pretreated with this compound or vehicle control, then seeded into the upper chamber, with chemoattractants placed in the lower chamber. After incubation (typically 24-48 hours), cells that have invaded through the membrane are fixed, stained, and quantified [4].

The following diagram illustrates a generalized workflow for in vitro assessment of this compound's effects on tumor and microenvironment models:

This workflow diagram outlines the key methodological approaches for evaluating this compound's effects in vitro, from initial cell culture and treatment to various functional and molecular assessments.

In Vivo Evaluation Models

In vivo models are essential for evaluating this compound's effects on the TME in a physiologically relevant context that preserves cell-cell interactions, spatial organization, and systemic influences:

Orthotopic Xenograft Models: For glioblastoma studies, patient-derived glioblastoma stem cells (e.g., GSC11, GSC17) are implanted intracranially into immunocompromised mice (e.g., nude mice) to establish tumors in their native microenvironment. This approach maintains relevant brain-tumor interactions and blood-brain barrier dynamics that influence drug distribution and activity. Typically, 4-6 week-old female nude mice are used, with tumor cell implantation coordinates targeted to specific brain regions. Treatments usually begin several days post-implantation (e.g., 4 days) to allow for initial tumor establishment [4].

Drug Administration Protocols: this compound is typically administered orally at doses of 10 mg/kg twice daily, while bevacizumab is given intraperitoneally at 10 mg/kg twice weekly in combination studies. Control animals receive vehicle solutions (e.g., 0.4% HPMC for oral gavage, phosphate-buffered saline for IP injections). Treatment duration varies depending on the experimental endpoints, ranging from several weeks for tumor volume assessment to longer periods for survival studies [4].

Tissue Analysis Methods: At experimental endpoints, tumors are collected and processed for various analyses. Immunohistochemistry and immunofluorescence are used to assess microvessel density (CD31 staining), TEM infiltration (TIE2 and monocyte marker co-staining), proliferation (Ki-67), and apoptosis (TUNEL or cleaved caspase-3). Protein expression of mesenchymal markers (YKL-40, FOXM1) and signaling molecules is evaluated by Western blot. Tumor invasiveness is assessed by tracking tumor cell infiltration into surrounding normal brain tissue using histological analysis [4].

Advanced spatial analysis techniques are increasingly being applied to characterize this compound's effects on the TME with single-cell resolution and spatial context. Spatial transcriptomics enables mapping of gene expression patterns within tissue sections while preserving geographical architecture, allowing researchers to identify how this compound treatment alters cellular neighborhoods and interaction networks within tumors. Multiplexed imaging technologies like CODEX, Imaging Mass Cytometry, and MIBI-TOF allow simultaneous quantification of dozens of proteins in tissue sections, enabling detailed characterization of immune cell populations, stromal components, and their spatial relationships following this compound treatment. These advanced methodologies provide unprecedented insights into how this compound remodels the TME at cellular and molecular levels [7] [5].

Future Research Directions and Clinical Implications

The development of this compound represents an innovative approach to cancer therapy that simultaneously targets multiple kinases involved in tumor progression and TME-mediated resistance. Based on the current evidence, several promising research directions emerge for further investigation:

Combination with Immunotherapy: Given this compound's ability to modulate the immune TME through effects on TEMs and potentially other myeloid populations, combination with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1, anti-CTLA-4 antibodies) represents a compelling strategy. Preclinical studies should evaluate whether this compound can convert "cold" immune-excluded tumors into "hot" inflamed tumors that are more responsive to immunotherapy, particularly in cancers with limited response to current immunotherapies.

Biomarker Development: Identification of predictive biomarkers for patient selection is crucial for clinical development. Potential biomarkers include MET amplification or mutation status, TIE2 expression in circulating monocytes, tumor MET expression levels, and circulating HGF levels. Additionally, spatial analysis of patient tumor samples could identify TME features predictive of response, such as specific immune cell spatial distributions or vascular phenotypes [7].

Expansion to Additional Indications: While early clinical development has focused on solid tumors generally, specific cancer types with known MET dependence or particular TME characteristics may show enhanced sensitivity to this compound. These include papillary renal cell carcinoma (with MET activation loop mutations), hepatocellular carcinoma (with HGF/MET-driven pathogenesis), and other malignancies with prominent angiogenic and invasive phenotypes.